molecular formula C13H14BNO4S B6341566 B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]Boronic acid CAS No. 1449131-68-3

B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]Boronic acid

Cat. No.: B6341566
CAS No.: 1449131-68-3
M. Wt: 291.1 g/mol
InChI Key: KKNWGIFWNSPQMK-UHFFFAOYSA-N
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Description

B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]Boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a boronic acid group attached to a phenyl ring substituted with a sulfonyl group and a 3-methylphenylamino group. The presence of the boronic acid moiety makes it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]Boronic acid typically involves the reaction of 4-bromo-3-methylphenylamine with a sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are streamlined to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]Boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, toluene).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Sulfonamide derivatives.

Scientific Research Applications

B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]Boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino phenyl boronic acid
  • 4-(Morpholinomethyl)phenyl boronic acid
  • (3-Amino-4-methylphenyl)boronic acid hydrochloride

Uniqueness

B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]Boronic acid is unique due to the presence of both the sulfonyl and 3-methylphenylamino groups, which provide additional functionalization options and enhance its reactivity in various chemical reactions. This makes it a versatile reagent in organic synthesis compared to other boronic acids .

Properties

IUPAC Name

[4-[(3-methylphenyl)sulfamoyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO4S/c1-10-3-2-4-12(9-10)15-20(18,19)13-7-5-11(6-8-13)14(16)17/h2-9,15-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNWGIFWNSPQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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